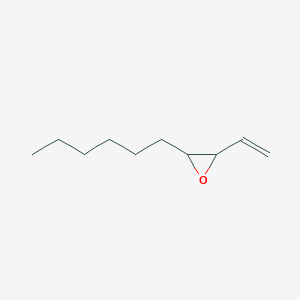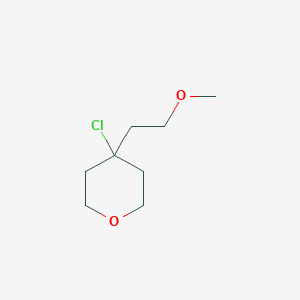![molecular formula C17H18ClN5O5 B14400330 N-[(4-Chlorophenyl)methyl]guanosine CAS No. 88158-09-2](/img/structure/B14400330.png)
N-[(4-Chlorophenyl)methyl]guanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Chlorophenyl)methyl]guanosine is a chemical compound that combines the structural features of guanosine, a nucleoside, with a 4-chlorophenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of protecting groups to shield the reactive sites on guanosine, followed by a nucleophilic substitution reaction to attach the 4-chlorophenylmethyl group . The reaction conditions often include the use of organic solvents and catalysts to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of N-[(4-Chlorophenyl)methyl]guanosine may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Chlorophenyl)methyl]guanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups at the benzylic position.
Applications De Recherche Scientifique
N-[(4-Chlorophenyl)methyl]guanosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving nucleoside analogs and their interactions with biological systems.
Industry: Used in the production of specialized chemicals and materials
Mécanisme D'action
The mechanism of action of N-[(4-Chlorophenyl)methyl]guanosine involves its interaction with molecular targets such as enzymes and nucleic acids. The 4-chlorophenylmethyl group can enhance the compound’s binding affinity to specific targets, influencing various biochemical pathways . This can result in modulation of enzyme activity or interference with nucleic acid functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other nucleoside analogs that have been modified with different substituents at the benzylic position. Examples include:
- N-[(4-Bromophenyl)methyl]guanosine
- N-[(4-Methylphenyl)methyl]guanosine
Uniqueness
N-[(4-Chlorophenyl)methyl]guanosine is unique due to the presence of the 4-chlorophenylmethyl group, which can impart distinct chemical and biological properties. This modification can enhance the compound’s stability, binding affinity, and overall efficacy in various applications .
Propriétés
Numéro CAS |
88158-09-2 |
|---|---|
Formule moléculaire |
C17H18ClN5O5 |
Poids moléculaire |
407.8 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methylamino]-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C17H18ClN5O5/c18-9-3-1-8(2-4-9)5-19-17-21-14-11(15(27)22-17)20-7-23(14)16-13(26)12(25)10(6-24)28-16/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,19,21,22,27)/t10-,12-,13-,16-/m1/s1 |
Clé InChI |
QAMKHNPLOSECNP-XNIJJKJLSA-N |
SMILES isomérique |
C1=CC(=CC=C1CNC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)Cl |
SMILES canonique |
C1=CC(=CC=C1CNC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


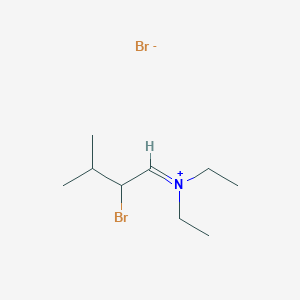
![1,1,3,3-Tetramethyl-6-propyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14400266.png)
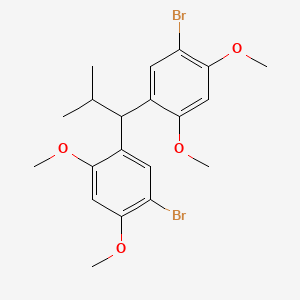
![[([1,1'-Biphenyl]-4-yl)methoxy](1-hydroxyethyl)oxophosphanium](/img/structure/B14400286.png)
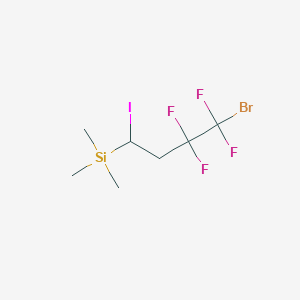
![9-Hydroxy-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14400301.png)
![4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one](/img/structure/B14400307.png)
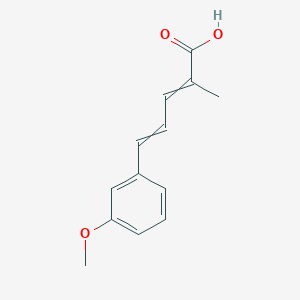
![N-{[(Trimethylsilyl)oxy]methyl}formamide](/img/structure/B14400322.png)
